2-Methoxy-4-methylpentanal
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Overview
Description
2-Methoxy-4-methylpentanal is an organic compound belonging to the aldehyde family It features a carbonyl group (C=O) bonded to a methoxy group (OCH₃) and a methyl group (CH₃) on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-4-methylpentanal can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-4-methylpentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 2-methoxy-4-methylpentanol using metal catalysts such as palladium or platinum. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-4-methylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to 2-methoxy-4-methylpentanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic addition reactions, forming products such as hemiacetals and acetals in the presence of alcohols and acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophilic Addition: Alcohols, acids
Major Products Formed:
Oxidation: 2-Methoxy-4-methylpentanoic acid
Reduction: 2-Methoxy-4-methylpentanol
Nucleophilic Addition: Hemiacetals, acetals
Scientific Research Applications
2-Methoxy-4-methylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-methoxy-4-methylpentanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group may influence the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
2-Methoxy-4-methylpentanol: The alcohol counterpart of 2-methoxy-4-methylpentanal.
2-Methoxy-4-methylpentanoic acid: The oxidized form of this compound.
2-Methoxy-4-methylpentanone: A ketone with a similar structure but different reactivity.
Uniqueness: this compound is unique due to its combination of a methoxy group and an aldehyde group on a pentane backbone. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methoxy-4-methylpentanal |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-7(5-8)9-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMGKIOQPSPEFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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